molecular formula C10H13N5O2 B7946119 Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate

Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate

Cat. No.: B7946119
M. Wt: 235.24 g/mol
InChI Key: ZQOBTQXOHGZNRL-VQHVLOKHSA-N
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Description

Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate is a specialized acrylate derivative featuring a dimethylamino group at the β-position and a 4-cyano-substituted 1,2,3-triazole moiety at the α-position. The 4-cyano group on the triazole ring distinguishes it from analogs with methyl or unsubstituted triazoles, likely influencing electronic properties, solubility, and biological activity.

Properties

IUPAC Name

ethyl (E)-2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOBTQXOHGZNRL-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)N1C=C(N=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/N1C=C(N=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Formation of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, such as halides, amines, or alcohols, under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)-3-(dimethylamino)prop-2-enoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in substituents on the triazole ring and ester groups (Table 1).

Table 1: Structural Comparison of Ethyl 3-(Dimethylamino)-2-(4-Cyano-1H-1,2,3-Triazol-1-yl)Acrylate and Analogs

Compound Name Triazole Substituent Ester Group Key Applications/Reactivity
Target Compound 4-Cyano Ethyl Potential intermediate for HIF inhibitors (hypothesized based on structural analogs)
Ethyl 3-(dimethylamino)-2-(4-methyl-1H-triazol-1-yl)acrylate (S42.2) 4-Methyl Ethyl Intermediate in molidustat synthesis
Ethyl 3-(dimethylamino)-2-(1H-triazol-1-yl)acrylate (73) None Ethyl Precursor to pyrazolone derivatives and HIF inhibitors
Methyl 3-(dimethylamino)-2-(1H-triazol-1-yl)acrylate (83) None Methyl Kilogram-scale synthesis of molidustat
  • This may improve binding affinity in enzyme inhibition . 4-Methyl Group: Electron-donating methyl substituents (as in S42.2) may reduce reactivity in cyclocondensation reactions but improve lipophilicity . Ester Group: Ethyl esters (vs. methyl) generally offer slower hydrolysis rates, influencing pharmacokinetics in drug intermediates .

Spectroscopic and Analytical Data

  • ¹H NMR: Target Compound (Hypothesized): Expected downfield shifts for the triazole proton (δ ~7.8–8.0 ppm) due to the cyano group’s electron-withdrawing effect, compared to δ 7.78 ppm in S42.2 (4-methyl) . Ethyl 3-(dimethylamino)-2-(1H-triazol-1-yl)acrylate: Triazole protons appear at δ 7.73 ppm (CDCl₃), with ester signals at δ 4.11 ppm (q, ethyl) .
  • Mass Spectrometry :
    • S42.2: [M+H]⁺ at m/z 225 .
    • Methyl analog (83): Molecular weight ~211 g/mol (calculated), consistent with methyl substitution .

Challenges and Limitations

  • Synthetic Complexity: Introducing the 4-cyano group requires precise control, as seen in related syntheses (e.g., ethyl 2-(4-cyano-triazol-1-yl)acetate, 25% yield) .
  • Solubility: Cyano-substituted acrylates may exhibit lower aqueous solubility compared to methyl analogs, necessitating formulation adjustments.

Biological Activity

Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13N5O2C_{10}H_{13}N_5O_2 and a molecular weight of 233.25 g/mol. Its structure features a triazole ring which is known for enhancing biological activity in various compounds.

Synthesis

The synthesis of this compound typically involves the reaction of dimethylaminopropylamine with ethyl acrylate in the presence of a suitable catalyst. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. In comparative assays against standard antioxidants like Trolox, this compound demonstrated significant radical scavenging activity. The results are summarized in Table 1:

CompoundIC50 (µM)% Inhibition
Trolox5.0100
This compound12.582

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited noteworthy activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values are illustrated in Table 2:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Mycobacterium tuberculosis0.5

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF7. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be:

Cell LineIC50 (µM)
HeLa15
MCF710

Case Studies

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant efficacy of this compound using DPPH radical scavenging assays. The results indicated that the compound significantly reduced oxidative stress markers in cellular models.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties against drug-resistant strains. It was found that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics.

Case Study 3: Cancer Research

In anticancer studies, this compound was tested on various cancer cell lines. The findings suggested that it could serve as a lead compound for developing new cancer therapeutics due to its ability to selectively induce cell death in malignant cells.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate, and how do their yields compare?

The compound is synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting ethyl 2-(1H-1,2,3-triazol-1-yl)acetate with DMF-dimethylamine at 100°C for 24 hours, yielding 55% product . Alternatively, using N,N-dimethylformamide diethyl acetal with ethyl (4-methyl-triazolyl)acetate under similar conditions achieves 98% purity, though yield is unspecified . Yield discrepancies arise from substituent effects (e.g., cyano vs. methyl groups) and reaction time optimization.

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Structural confirmation relies on 1H NMR (e.g., δ 7.73 ppm for triazole protons, 4.11 ppm for ethyl group) and LC-MS (m/z 225 [M+H]+) . X-ray crystallography reveals intramolecular interactions, such as dihedral angles between the triazole and acrylate moieties, and hydrogen bonding patterns critical for stability .

Advanced Research Questions

Q. How can researchers optimize low-yield synthesis protocols for this compound?

Optimization strategies include:

  • Temperature modulation : Prolonged heating (e.g., 24–48 hours) may improve conversion but risks side reactions like ester hydrolysis .
  • Catalyst screening : Acidic conditions (e.g., camphor sulfonic acid) enhance reaction rates in cyclization steps .
  • Continuous-flow systems : These reduce raw material waste, improve safety, and achieve higher yields (e.g., 90%+ for analogous acrylates) via precise control of reaction parameters .

Q. What role does this compound play in developing hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors?

The compound serves as a key intermediate in synthesizing molidustat (BAY 85-3934), a clinical-stage HIF stabilizer. It reacts with hydrazinopyridine derivatives under reflux in ethanol to form pyrazolone cores, which are critical for binding to HIF prolyl hydroxylases . Mechanistic studies highlight the importance of the dimethylamino group in modulating electronic properties for enzyme inhibition .

Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?

X-ray diffraction analyses reveal conformational flexibility in the acrylate side chain and triazole ring. For example, disorder in ethyl groups or variable dihedral angles (e.g., 15–25° between triazole and phenyl rings) can explain differences in reactivity or solubility across derivatives . These insights guide functionalization strategies for target-specific analogs.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields (e.g., 25% vs. 55%) for similar triazole acrylates?

Conflicting yields often stem from:

  • Starting material purity : Impurities in reagents like 2-chloroacrylonitrile can reduce efficiency .
  • Workup protocols : Column chromatography (e.g., hexane/EtOAc gradients) vs. recrystallization impacts isolated yields .
  • Substituent effects : Electron-withdrawing groups (e.g., cyano) may slow reaction kinetics compared to methyl groups . Systematic reproducibility studies under controlled conditions are recommended to isolate critical variables.

Methodological Guidance

Q. What analytical workflows are recommended for characterizing reaction intermediates?

  • In-situ monitoring : Use FTIR or Raman spectroscopy to track acrylate formation and byproducts.
  • Multi-step purification : Combine flash chromatography (silica gel, gradient elution) with preparative HPLC for high-purity isolates .
  • Stability assays : Assess hygroscopicity and thermal decomposition via TGA/DSC, as the dimethylamino group may impart sensitivity to moisture .

Application in Drug Development

Q. How does the compound’s reactivity influence its utility in medicinal chemistry?

The acrylate moiety enables Michael addition or cyclocondensation reactions with nucleophiles (e.g., hydrazines, amines), forming heterocyclic cores for bioactive molecules . The 4-cyano-triazole group enhances metabolic stability and hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .

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